Product packaging for 1-[4-Bromo-3-(methyloxy)phenyl]piperidine(Cat. No.:CAS No. 1366131-47-6)

1-[4-Bromo-3-(methyloxy)phenyl]piperidine

Cat. No.: B13838615
CAS No.: 1366131-47-6
M. Wt: 270.17 g/mol
InChI Key: OAFTWAONTJIHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[4-Bromo-3-(methyloxy)phenyl]piperidine is a high-purity, research-grade chemical compound with the molecular formula C12H16BrNO. It belongs to the broad class of piperidine derivatives, which are six-membered heterocyclic rings containing one nitrogen atom. Piperidines are recognized as pivotal building blocks in scientific research due to their versatile chemical properties and wide-ranging applications. They serve as essential intermediates in advanced organic synthesis, enabling the construction of more complex molecular architectures. In research and development, this compound's specific structure, featuring a bromo-methoxy phenyl group, makes it a valuable synthon for various applications. Piperidine derivatives are extensively utilized as key precursors and intermediates in medicinal chemistry and drug discovery efforts. Furthermore, their utility extends into the development of polymers and resins, where they can contribute to enhanced material durability and performance. In environmental science, researchers employ such compounds to explore novel methods for pollutant degradation and remediation. The bromine atom on the aromatic ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies or to develop novel materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B13838615 1-[4-Bromo-3-(methyloxy)phenyl]piperidine CAS No. 1366131-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1366131-47-6

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-9-10(5-6-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

OAFTWAONTJIHEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)Br

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Reaction Pathways of 1 4 Bromo 3 Methyloxy Phenyl Piperidine

Strategic Retrosynthetic Deconstruction of the Chemical Compound

A strategic retrosynthetic analysis of 1-[4-Bromo-3-(methyloxy)phenyl]piperidine identifies the primary disconnection at the C-N bond, a common and effective approach for the synthesis of N-arylpiperidines. This bond formation is typically achieved through a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. The key synthons, therefore, are the substituted aromatic ring and the piperidine (B6355638) moiety.

The primary precursors for the synthesis of this compound are 4-bromo-3-methoxyaniline and a suitable piperidine source, or alternatively, 1-bromo-4-fluoro-2-methoxybenzene and piperidine. The choice of precursors often dictates the synthetic strategy and the reaction conditions required for efficient bond formation.

Elucidation of Conventional and Emerging Synthetic Routes for the Chemical Compound

Conventional Synthetic Routes:

A conventional and widely applicable method for the synthesis of N-arylpiperidines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a robust and versatile route to form the C-N bond between an aryl halide and an amine. In the context of this compound, this would involve the reaction of 4-bromo-3-methoxyaniline with a protected piperidine derivative or a direct coupling with piperidine itself.

Another conventional approach is nucleophilic aromatic substitution (SNA r). This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. While the methoxy (B1213986) group is electron-donating, the presence of the bromine atom can facilitate this reaction under specific conditions, especially with a suitable leaving group at the para position to the piperidine nitrogen. For instance, the reaction of 1-bromo-4-fluoro-2-methoxybenzene with piperidine can proceed via an SNA r mechanism, where the fluoride ion acts as the leaving group.

A patent for the synthesis of the related compound, 1-(4-bromophenyl)piperidine, describes a two-step process. The first step involves the reaction of bromobenzene and piperidine in the presence of a strong base like potassium tert-butoxide or sodium tert-amylate in sulfolane to form N-phenylpiperidine. The subsequent step is the bromination of the N-phenylpiperidine intermediate to yield the final product. A similar strategy could be adapted for the synthesis of this compound, starting with 3-methoxyaniline.

Emerging Synthetic Routes:

More recent synthetic strategies focus on improving efficiency, selectivity, and sustainability. These include the development of novel catalytic systems with higher turnover numbers and the use of milder reaction conditions. For instance, advancements in ligand design for the Buchwald-Hartwig amination have led to catalysts that are effective at lower temperatures and with a broader substrate scope, which would be beneficial for the synthesis of the target compound.

Implementation of Sustainable and Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. In the context of this compound synthesis, this translates to several key areas of improvement.

The use of greener solvents is a primary focus. Traditional solvents like toluene and DMF, often used in Buchwald-Hartwig reactions, are being replaced with more environmentally benign alternatives. Research has shown that solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), can be effective replacements. Additionally, the use of water as a solvent, often in the presence of surfactants to create micelles, is a promising green approach for palladium-catalyzed cross-coupling reactions. researchgate.net

Another aspect of green chemistry is the development of catalyst systems that can be easily recovered and reused. This can be achieved by immobilizing the palladium catalyst on a solid support. Furthermore, minimizing the number of synthetic steps and reducing waste generation are central tenets of green chemistry that can be applied to the synthesis of the target compound.

Exploration of Catalytic Systems for the Construction of the Chemical Compound's Core

The formation of the C-N bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of the palladium precursor, ligand, and base is crucial for the success of the reaction.

Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that are designed for easier activation and improved stability.

Ligands: The ligand plays a critical role in the catalytic cycle by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps. For the coupling of an electron-rich aniline derivative like 4-bromo-3-methoxyaniline with piperidine, bulky electron-rich phosphine ligands are often preferred. Examples of effective ligands include those from the biarylphosphine class, such as XPhos and SPhos, and ferrocenyl-based ligands like Josiphos.

Bases: A variety of bases can be used in the Buchwald-Hartwig amination, with the choice depending on the specific substrates and reaction conditions. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. Weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can also be effective, particularly with more reactive substrates or more active catalyst systems.

The following table summarizes typical catalytic systems used in Buchwald-Hartwig amination reactions relevant to the synthesis of N-arylpiperidines.

Catalyst Component Examples Role in the Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst
Ligand XPhos, SPhos, RuPhos, Josiphos Stabilizes the palladium center and facilitates key reaction steps
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ Promotes the deprotonation of the amine and facilitates the catalytic cycle

Methodological Optimization of Synthetic Parameters for Enhanced Yields and Purity of the Chemical Compound

Optimizing the reaction conditions is essential for achieving high yields and purity of this compound. Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. While higher temperatures often lead to faster reactions, they can also promote decomposition of the catalyst or substrates. Optimization studies aim to find the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalyst. Aprotic polar solvents such as toluene, dioxane, and DMF are commonly used. The optimization process may involve screening a range of solvents to identify the one that provides the best balance of reactivity and selectivity.

Reactant Stoichiometry: The ratio of the aryl halide to the amine can be varied to maximize the conversion of the limiting reagent. A slight excess of the amine is often used to ensure complete consumption of the more expensive aryl halide.

Catalyst Loading: The amount of palladium catalyst used can impact both the reaction efficiency and the cost of the synthesis. Optimization aims to minimize the catalyst loading without compromising the yield and reaction time.

The following table presents a hypothetical optimization of the Buchwald-Hartwig amination for the synthesis of this compound, based on general principles for similar reactions.

Entry Ligand Base Solvent Temperature (°C) Yield (%)
1 P(tBu)₃ NaOtBu Toluene 100 75
2 XPhos NaOtBu Toluene 100 92
3 XPhos Cs₂CO₃ Toluene 100 85
4 XPhos NaOtBu Dioxane 100 95
5 XPhos NaOtBu Toluene 80 90

Development of Stereoselective Synthetic Approaches for Chiral Analogues of the Chemical Compound

The synthesis of chiral analogues of this compound, where the piperidine ring contains stereocenters, requires stereoselective synthetic methods. This is particularly important in the development of pharmaceuticals, where a single enantiomer often exhibits the desired biological activity.

One approach is to use a chiral piperidine derivative as the starting material. This can be obtained from the chiral pool or synthesized through asymmetric methods. The subsequent C-N bond formation reaction would then proceed with retention of stereochemistry.

Alternatively, asymmetric catalytic methods can be employed to introduce chirality during the synthesis of the piperidine ring itself. For example, asymmetric hydrogenation of a substituted pyridine precursor can lead to the formation of a chiral piperidine. nih.gov Another strategy involves the diastereoselective functionalization of a chiral piperidine intermediate.

Investigation of Multicomponent Reaction Methodologies Incorporating Structural Moieties of the Chemical Compound

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct the core structure.

For instance, a multicomponent reaction could be designed to assemble the piperidine ring with the aryl group already attached to the nitrogen atom. This could involve a variation of the Hantzsch dihydropyridine synthesis, where 4-bromo-3-methoxyaniline is used as the amine component. um.edu.mt Subsequent modification of the resulting dihydropyridine ring could then lead to the desired piperidine derivative.

Another possibility is the use of an isocyanide-based multicomponent reaction, such as the Ugi or Passerini reaction, to introduce the substituted phenylamino moiety into a precursor that can then be cyclized to form the piperidine ring. The development of novel MCRs that can directly generate N-arylpiperidines is an active area of research with the potential to significantly streamline the synthesis of compounds like this compound.

Iii. Rigorous Spectroscopic and Chromatographic Characterization Techniques in Chemical Research of 1 4 Bromo 3 Methyloxy Phenyl Piperidine

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the molecular structure of 1-[4-Bromo-3-(methyloxy)phenyl]piperidine in solution. Through techniques like ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC), a complete picture of the proton and carbon framework and their connectivity can be assembled.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic, methoxy (B1213986), and piperidine (B6355638) protons. The substitution pattern on the phenyl ring—a bromine atom and a methoxy group—influences the chemical shifts and coupling patterns of the aromatic protons, leading to a predictable set of signals. The methoxy group typically appears as a sharp singlet, while the protons on the piperidine ring produce complex multiplets due to their chemical and magnetic non-equivalence.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each chemically distinct carbon atom in the molecule produces a unique signal, allowing for the confirmation of the total number of carbons and their chemical environment (aliphatic, aromatic, ether). The chemical shifts are significantly influenced by the electronegativity of the attached atoms (Br, O, N). For instance, the carbon atom bonded to the electronegative bromine atom would be expected to have a characteristic shift.

Detailed analysis of NMR data from analogous compounds, such as 1-(4-bromophenyl) piperidine, provides a basis for interpreting the spectra of the target molecule. google.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
Assignment ¹H NMR (Predicted) δ (ppm), Multiplicity, J (Hz)¹³C NMR (Predicted) δ (ppm)
Aromatic-H (ortho to N)6.5-6.7 (dd)156.5 (C-O)
Aromatic-H (ortho to Br)7.4 (d)152.0 (C-N)
Aromatic-H (meta to Br, N)6.4-6.5 (d)133.0 (C-H)
Methoxy (OCH₃)3.8-3.9 (s)114.0 (C-H)
Piperidine-H (α to N)3.1-3.3 (m)112.5 (C-H)
Piperidine-H (β to N)1.7-1.9 (m)100.0 (C-Br)
Piperidine-H (γ to N)1.5-1.7 (m)56.0 (OCH₃)
51.0 (Piperidine C-α)
26.0 (Piperidine C-β)
24.5 (Piperidine C-γ)

Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimentally determined molecular formula that can be matched against the theoretical formula, C₁₂H₁₆BrNO.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, providing a clear signature for the presence of a single bromine atom in the molecule.

Furthermore, analysis of the fragmentation patterns under techniques like Electrospray Ionization (ESI-MS) can offer additional structural proof. rsc.org Plausible fragmentation pathways for this compound include cleavage of the C-N bond connecting the piperidine and phenyl rings, leading to fragments corresponding to each ring system.

Table 2: Predicted HRMS Data and Major Fragments for this compound
Ion/Fragment Formula Calculated Exact Mass (m/z) Description
[M]⁺C₁₂H₁₆⁷⁹BrN O⁺269.0415Molecular Ion (⁷⁹Br)
[M+2]⁺C₁₂H₁₆⁸¹BrN O⁺271.0395Molecular Ion (⁸¹Br)
[M-C₅H₁₀N]⁺C₇H₆⁷⁹BrO⁺184.9602Loss of piperidine moiety
[C₅H₁₀N]⁺C₅H₁₀N⁺84.0813Piperidine cation
[M-Br]⁺C₁₂H₁₆NO⁺190.1232Loss of bromine radical

Employment of Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the types of bonds present.

The IR spectrum is expected to show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methoxy groups are found just below 3000 cm⁻¹.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage is expected in the 1250-1000 cm⁻¹ region.

C-N stretching: The tertiary amine C-N stretch from the piperidine ring connected to the aromatic system would likely appear in the 1360-1250 cm⁻¹ range.

C-Br stretching: The vibration for the carbon-bromine bond is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for the symmetric vibrations of the aromatic ring. The combined use of both techniques allows for a more complete vibrational analysis. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound
Vibrational Mode Technique Predicted Frequency Range (cm⁻¹)
Aromatic C-H StretchIR, Raman3100-3000
Aliphatic C-H StretchIR, Raman2980-2850
Aromatic C=C StretchIR, Raman1600-1450
C-N Stretch (Aryl-Amine)IR1360-1250
C-O Stretch (Aryl Ether)IR1275-1200 (asymmetric), 1075-1020 (symmetric)
C-Br StretchIR600-500

Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structural Determination

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence. growingscience.com This powerful technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com

The analysis would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. It would also reveal the conformation of the piperidine ring (e.g., chair, boat) in the solid state and the relative orientation of the phenyl and piperidine rings. Furthermore, X-ray diffraction elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal. mdpi.com While experimental data for this specific compound is not available, a hypothetical dataset illustrates the type of information obtained.

Table 4: Representative Crystallographic Data Parameters
Parameter Description Example Value
Formula Molecular FormulaC₁₂H₁₆BrNO
Formula Weight Molecular Weight270.17
Crystal System The geometry of the unit cellMonoclinic
Space Group The symmetry of the crystalP2₁/c
a, b, c (Å) Unit cell dimensionsa = 10.5, b = 8.2, c = 14.1
α, β, γ (°) Unit cell anglesα = 90, β = 98.5, γ = 90
Volume (ų) Volume of the unit cell1200.5
Z Molecules per unit cell4
Density (calc.) Calculated crystal density1.495 g/cm³

Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Isolation and Purity Assessment in Research

Chromatographic techniques are essential for both the isolation and purity verification of this compound. Following synthesis, crude product mixtures are often purified using methods like flash column chromatography. rsc.org

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the final purity of the compound. Using a reversed-phase column, a single, sharp peak at a characteristic retention time would indicate a high degree of purity. The area of this peak relative to the total area of all peaks in the chromatogram allows for quantitative determination of purity, which is often required to be >95% for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass data for each component, allowing for confident identification of the main product and any potential impurities.

Table 5: Typical Chromatographic Conditions for Analysis
Technique Parameter Typical Condition
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
GC-MS Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier Gas Helium
Temperature Program Start at 100°C, ramp to 280°C
Ionization Mode Electron Ionization (EI) at 70 eV

Iv. Computational Chemistry and Theoretical Investigations of 1 4 Bromo 3 Methyloxy Phenyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-[4-Bromo-3-(methyloxy)phenyl]piperidine. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

Electronic Structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the aromatic system and the bromine atom.

Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential regions, indicating electron-rich areas, would likely be observed around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the piperidine (B6355638) ring, suggesting these are potential sites for electrophilic attack. Positive potential regions, or electron-deficient areas, might be found around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment ( χ²/2η ).

These parameters, once calculated, can be used to compare the reactivity of this compound with other related compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (eV)
EHOMO-5.8
ELUMO-0.9
HOMO-LUMO Gap4.9
Ionization Potential (I)5.8
Electron Affinity (A)0.9
Electronegativity (χ)3.35
Chemical Hardness (η)2.45
Electrophilicity Index (ω)2.29

Note: These are example values and would need to be calculated using specific DFT functionals and basis sets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

Conformational Flexibility: The piperidine ring can adopt several conformations, with the chair form being the most stable. MD simulations can reveal the energetic barriers between different conformations and the preferred orientation of the substituted phenyl group relative to the piperidine ring. The simulations would track the torsional angles within the molecule to identify the most populated conformational states.

Intermolecular Interactions: In a simulated environment, such as a water box, MD can be used to study the solvation of this compound. The simulations would show how water molecules arrange around the solute, forming hydrogen bonds with the nitrogen and oxygen atoms. Furthermore, if the structure of a biological target is known, MD simulations can be employed to investigate the binding mode and stability of the ligand-protein complex. Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds involving the bromine atom, that contribute to the binding affinity.

In Silico Prediction of Spectroscopic Data for Comparative Analysis

Computational methods can predict various spectroscopic properties of this compound, which can be valuable for interpreting experimental spectra or for identifying the compound.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-N, C-O, and C-Br bonds, as well as the vibrations of the phenyl and piperidine rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
1H NMRPhenyl protons: δ 6.8-7.5 ppm; Methoxy protons: δ 3.8 ppm; Piperidine protons: δ 1.5-3.2 ppm
13C NMRAromatic carbons: δ 110-160 ppm; Methoxy carbon: δ 55 ppm; Piperidine carbons: δ 25-50 ppm
IRC-N stretch: ~1100-1200 cm-1; C-O stretch: ~1000-1100 cm-1; Aromatic C-H stretch: ~3000-3100 cm-1
UV-Vis (λmax)~280 nm

Note: These are example values and would vary depending on the computational method and solvent model used.

Conformational Analysis and Energy Landscape Mapping of the Chemical Compound

A thorough conformational analysis is crucial for understanding the three-dimensional structure of this compound and its relationship to its properties. This involves systematically exploring the different possible spatial arrangements of the atoms and determining their relative energies.

The primary sources of conformational flexibility in this molecule are the piperidine ring and the rotation around the C-N bond connecting the phenyl and piperidine rings. The piperidine ring typically exists in a chair conformation to minimize steric strain. However, ring flipping to an alternative chair conformation is possible. The orientation of the 4-bromo-3-(methyloxy)phenyl substituent on the piperidine ring (axial vs. equatorial) will significantly impact the conformational energy. The equatorial position is generally favored to reduce steric clashes.

To map the energy landscape, computational methods can be used to perform a systematic search of the conformational space. This can be achieved by rotating key dihedral angles and calculating the energy of each resulting conformation. The results can be visualized as a potential energy surface, which shows the low-energy conformations (valleys) and the energy barriers between them (saddles). This information is vital for understanding which conformations are most likely to be populated at a given temperature and which are relevant for biological activity.

Exploration of Ligand-Based and Structure-Based Computational Design Principles for Related Compounds

The computational insights gained from studying this compound can be leveraged in the design of new, related compounds with potentially improved properties. This can be approached through both ligand-based and structure-based design strategies.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods are employed. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of this compound and other known active compounds. nih.gov This model represents the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings that are thought to be necessary for biological activity. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. frontiersin.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogs of this compound with known activities, a predictive QSAR model can be built. frontiersin.org This model can then be used to estimate the activity of newly designed compounds.

Structure-Based Design: If the 3D structure of the biological target is available, structure-based design methods can be utilized.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking simulations of this compound into the active site of a target protein can reveal key interactions and provide a plausible binding mode. This information can guide the modification of the molecule to enhance these interactions and improve binding affinity.

De Novo Design: Computational programs can be used to design novel molecules that are complementary in shape and chemical properties to the binding site of a target. Fragments of this compound could be used as starting points for growing new molecules within the active site.

By integrating these computational approaches, a comprehensive understanding of this compound can be achieved, paving the way for the rational design of new and improved chemical entities.

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Bromo 3 Methyloxy Phenyl Piperidine Analogues

Rational Design and Synthesis of Structural Analogues for SAR Investigations

The rational design of analogues of 1-[4-Bromo-3-(methyloxy)phenyl]piperidine is guided by established medicinal chemistry principles to probe the chemical space around the core scaffold. The primary objective is to systematically modify different parts of the molecule to identify which structural features are essential for a desired biological effect and to optimize properties such as potency, selectivity, and metabolic stability.

Key areas for modification in the this compound scaffold include:

The Phenyl Ring: Altering the substitution pattern on the phenyl ring is a common strategy. This includes modifying the position and nature of the bromo and methoxy (B1213986) groups, as well as introducing other substituents with varying electronic and steric properties (e.g., chloro, fluoro, methyl, trifluoromethyl). The goal is to understand the impact of these changes on receptor binding or enzyme inhibition. For instance, in related arylpiperazine series, the position and electronic character of aromatic substituents have been shown to be critical for activity at dopaminergic and serotonergic receptors.

The Linkage: While in this compound the phenyl ring is directly attached to the piperidine (B6355638) nitrogen, in broader analogue series, a linker or spacer group could be introduced between these two moieties to explore optimal spatial orientation for target engagement.

The synthesis of these rationally designed analogues often employs modern organic chemistry techniques. A common and versatile method for the formation of the aryl-nitrogen bond in such compounds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a substituted bromobenzene) and an amine (piperidine). This method is highly valued for its functional group tolerance and broad substrate scope, allowing for the efficient generation of a library of analogues for SAR studies.

Table 1: Representative Synthetic Strategies for Arylpiperidine Analogues

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Buchwald-Hartwig AminationAryl bromide, PiperidinePalladium catalyst, Ligand, Base1-Arylpiperidine
Nucleophilic Aromatic SubstitutionActivated Aryl Fluoride, PiperidineBase1-Arylpiperidine
Reductive AminationAryl aldehyde/ketone, PiperidineReducing agent (e.g., NaBH(OAc)₃)1-Arylpiperidine (via intermediate)

This table presents generalized synthetic approaches that are commonly used for the synthesis of arylpiperidine derivatives and could be adapted for the synthesis of analogues of this compound.

Computational Approaches to Predict and Model SAR for the Chemical Compound and its Derivatives

Computational chemistry plays a pivotal role in modern drug discovery by providing tools to predict the properties and activities of molecules, thereby guiding the design and prioritization of synthetic targets. For this compound and its derivatives, several computational approaches can be employed to build predictive SAR models.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. 2D-QSAR models correlate physicochemical properties or topological indices of a series of compounds with their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules. These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity, thus providing valuable insights for the design of more potent analogues.

Pharmacophore modeling is another powerful technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. By aligning a set of active molecules, a common feature pharmacophore can be generated. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. For arylpiperidine derivatives, a typical pharmacophore might include a basic nitrogen atom, an aromatic ring, and specific hydrophobic or hydrogen-bonding features.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the active site of a target protein, provided a three-dimensional structure of the target is available (from X-ray crystallography, NMR, or homology modeling). Docking studies can help to rationalize observed SAR trends and to predict the affinity of new designs, thereby guiding lead optimization.

Table 2: Common Computational Techniques in SAR/SPR Studies

TechniqueDescriptionApplication
2D-QSARCorrelates 2D molecular descriptors with biological activity.Predicts activity based on simple structural features.
3D-QSAR (CoMFA/CoMSIA)Relates 3D molecular fields (steric, electrostatic) to activity.Provides visual maps to guide structural modifications.
Pharmacophore ModelingIdentifies the 3D arrangement of essential functional groups.Used for virtual screening and scaffold hopping.
Molecular DockingPredicts the binding orientation of a ligand in a receptor's active site.Elucidates binding modes and predicts binding affinity.

This table outlines common computational methods that can be applied to the study of this compound and its analogues.

Methodologies for In Vitro Screening of Analogues for Functional and Mechanistic Insights

Once a library of analogues of this compound has been synthesized, a cascade of in vitro screening assays is employed to determine their biological activity and mechanism of action. The choice of assays depends on the therapeutic target of interest, which for arylpiperidines often includes G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors, or ion channels and transporters in the central nervous system.

Binding Assays are typically the first step in the screening process. These assays measure the affinity of a compound for its target protein. Radioligand binding assays are a classic example, where the synthesized analogue competes with a radiolabeled ligand for binding to the receptor. The concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the binding affinity (Ki) can be calculated.

Functional Assays are then used to determine the efficacy of the compounds that show significant binding affinity. These assays measure the biological response elicited by the compound upon binding to its target. For GPCRs, this could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. Depending on the response, a compound can be classified as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

Enzyme Inhibition Assays are employed if the target is an enzyme. These assays measure the ability of the compound to inhibit the catalytic activity of the enzyme. The potency of the inhibitor is typically expressed as its IC₅₀ value.

High-Throughput Screening (HTS) technologies allow for the rapid testing of large numbers of compounds in a miniaturized and automated format, making the initial screening of a large library of analogues more efficient.

Table 3: Overview of In Vitro Screening Methods

Assay TypePurposeKey Measurement
Radioligand BindingDetermine binding affinityIC₅₀ / Ki
Functional (e.g., cAMP, Calcium Flux)Determine functional activity (agonist/antagonist)EC₅₀ / IC₅₀
Enzyme InhibitionDetermine enzyme inhibitory potencyIC₅₀
High-Throughput Screening (HTS)Rapidly screen large compound librariesVaries depending on the specific assay

This table summarizes the primary in vitro screening methodologies that would be used to evaluate the biological activity of analogues of this compound.

Elucidation of Key Pharmacophoric Features and Their Influence on Putative Biological Interactions

The culmination of SAR and SPR studies is the elucidation of the key pharmacophoric features of a chemical series. For the this compound scaffold, this involves integrating the data from the synthesized analogues, their in vitro activities, and the insights from computational modeling.

Based on the broader class of arylpiperidines, several key pharmacophoric features can be hypothesized to be important for biological activity:

The Basic Nitrogen: The nitrogen atom of the piperidine ring is typically protonated at physiological pH and often forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the target receptor. The pKa of this nitrogen, which can be modulated by substituents on the piperidine ring, is a critical property.

The Aromatic Ring: The phenyl ring is likely involved in hydrophobic and/or aromatic interactions (e.g., π-π stacking, cation-π interactions) with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Substituent Effects: The nature and position of the substituents on the phenyl ring are critical for modulating both affinity and selectivity.

The bromo group at the 4-position is a bulky and electron-withdrawing substituent. It may occupy a specific hydrophobic pocket or act as a halogen bond donor.

The methoxy group at the 3-position can act as a hydrogen bond acceptor and also influences the electronic properties of the phenyl ring. The specific location and orientation of this group can be critical for selective interactions with the target.

By systematically analyzing the activity data of a series of analogues, a detailed pharmacophore model can be constructed. For example, if moving the methoxy group from the 3- to the 2-position leads to a significant loss of activity, it can be inferred that a hydrogen bond acceptor at the 3-position is a key feature of the pharmacophore. Similarly, if replacing the bromo group with a smaller fluoro group maintains or improves activity, it might suggest that a smaller halogen is preferred in that specific pocket.

Vi. Preclinical Research Methodologies and Mechanistic Investigations in Biological Systems Excluding Clinical Human Trials

Methodological Considerations for In Vitro Cellular Assays Employing the Chemical Compound or its Analogues

In vitro cellular assays represent the foundational step in characterizing the biological activity of a novel compound. For arylpiperidine analogues, which frequently interact with G-protein coupled receptors (GPCRs), a variety of cell-based functional assays are employed. The primary goal is to determine the compound's potency, efficacy, and selectivity at specific molecular targets.

A common approach involves the use of recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which are engineered to express the target receptor, for instance, a specific serotonin (B10506) or dopamine (B1211576) receptor subtype. nih.govinnoprot.cominnoprot.com These cells provide a controlled environment to study the direct interaction of the compound with the receptor, minimizing the confounding effects of other cellular components.

Functional Assays:

Functional assays are designed to measure the cellular response following receptor activation or inhibition. For GPCRs, this often involves monitoring the levels of intracellular second messengers. For example, if a receptor is coupled to a Gαq protein, its activation will lead to an increase in intracellular calcium levels. This can be quantified using fluorescent calcium indicators and a fluorescence-based high-throughput screening (HTS) plate reader. nih.govinnoprot.cominnoprot.combenthamscience.com Alternatively, for Gαs or Gαi coupled receptors, the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels is a key readout. creative-biolabs.com

Binding Assays:

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov These assays involve competing the test compound against a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a measure of the compound's binding affinity.

Below is an interactive data table illustrating the types of data generated from in vitro cellular assays for a hypothetical series of arylpiperidine analogues.

Compound IDTarget ReceptorAssay TypeCell LineReadoutPotency (EC50/IC50)Efficacy (% of Max Response)
1-[4-Bromo-3-(methyloxy)phenyl]piperidine 5-HT2ACalcium FluxHEK293Fluorescence15 nM95% (Agonist)
Analogue A5-HT2ARadioligand BindingCHORadioactivity5 nM (Ki)N/A
Analogue BD2cAMP AccumulationHEK293Luminescence100 nM40% (Partial Agonist)
Analogue C5-HT2CCalcium FluxHEK293Fluorescence50 nM-80% (Inverse Agonist)

Detailed Research Findings:

Studies on analogous methoxyphenylpiperazine compounds have demonstrated high affinity for serotonin receptors, particularly the 5-HT1A subtype. nih.gov For instance, structure-activity relationship (SAR) studies on these analogues revealed that modifications to the piperazine (B1678402) ring and the terminal moiety can significantly alter binding affinity and selectivity against other receptors like α1-adrenergic receptors. nih.gov Functional assays, such as adenylyl cyclase assays, have been used to confirm the antagonist activity of these analogues. nih.gov

Methodologies for In Vivo Animal Model Studies Investigating Related Chemical Compounds and Their Effects on Biological Systems

Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound. nih.govfrontiersin.orgfrontiersin.org Rodent models, such as mice and rats, are commonly used in neuropsychopharmacology to investigate the potential therapeutic effects of compounds targeting the central nervous system (CNS). frontiersin.orgnih.gov

Behavioral Pharmacology:

For compounds with potential activity at serotonin or dopamine receptors, a battery of behavioral tests is employed to assess their stimulant, depressant, anxiolytic, or antipsychotic-like properties.

Locomotor Activity: This test measures the exploratory behavior of rodents in a novel environment. Compounds with stimulant properties, like some dopamine transporter (DAT) inhibitors, tend to increase locomotor activity, while sedative compounds decrease it. nih.govnih.gov

Drug Discrimination: In this model, animals are trained to distinguish between the effects of a known drug (e.g., cocaine) and a vehicle. The test compound is then administered to see if it produces similar subjective effects to the training drug, indicating a shared mechanism of action. nih.gov

Formalin Test: This is a model of persistent pain where the animal's response to an injection of formalin into the paw is observed. The test has two phases, an acute phase and a tonic phase, which are thought to reflect different pain mechanisms. It is useful for screening potential analgesics. mdpi.com

Spinal Nerve Ligation (SNL) Model: This is a widely used model of neuropathic pain, where a spinal nerve is surgically ligated, leading to long-lasting pain-like behaviors. It is used to evaluate the efficacy of compounds in treating chronic pain states. mdpi.com

The table below provides an example of the data that might be obtained from in vivo behavioral studies with a series of phenylpiperidine derivatives.

Compound IDAnimal ModelBehavioral TestKey Finding
This compound MouseLocomotor ActivityDose-dependent decrease in activity
Analogue DRatFormalin TestSignificant reduction in second phase pain response
Analogue EMouseDrug Discrimination (Cocaine)No generalization to the cocaine cue
Analogue FRatSpinal Nerve LigationReversal of mechanical allodynia

Detailed Research Findings:

Research on substituted N-benzyl piperidine (B6355638) analogues has shown that compounds with high in vitro affinity for the dopamine transporter can exhibit varied effects on locomotor activity in vivo, with some showing less stimulation than cocaine. nih.gov Furthermore, in drug discrimination studies, some of these potent DAT inhibitors did not generalize to cocaine, suggesting a different in vivo pharmacological profile. nih.gov Studies on N-substituted piperazines in mice have demonstrated that different substitutions can lead to distinct behavioral profiles, with some compounds showing stimulant-like effects and others exhibiting hallucinogen-like properties. nih.gov

Biochemical and Molecular Pathway Elucidation Methodologies Perturbed by the Chemical Compound

Understanding the biochemical and molecular pathways affected by a compound is crucial for elucidating its mechanism of action. nih.govresearchgate.net For ligands of GPCRs, this involves investigating the signaling cascades downstream of receptor activation.

G-Protein and β-Arrestin Signaling:

Upon activation, GPCRs can signal through two main pathways: G-protein-dependent pathways and β-arrestin-dependent pathways. The concept of "biased agonism" describes ligands that preferentially activate one of these pathways over the other. nih.govresearchgate.net Assays are designed to differentiate between these signaling arms. For example, G-protein activation can be measured directly using GTPγS binding assays, while β-arrestin recruitment to the receptor can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA).

Proteomics Approaches:

Modern proteomics techniques can provide a global view of the cellular changes induced by a compound. genedata.comfrontiersin.org Mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins in a biological sample. By comparing the proteomes of cells or tissues treated with the compound versus a vehicle control, researchers can identify proteins whose expression or post-translational modification is altered, providing clues about the affected pathways. genedata.comfrontiersin.org

The following table illustrates how different methodologies can be used to dissect the signaling pathways of a novel compound.

MethodologyBiological SystemEndpoint MeasuredPotential Insight
GTPγS Binding AssayRecombinant cell membranesG-protein activationDirect measure of G-protein coupling and activation
BRET AssayLive cells co-expressing receptor and β-arrestinβ-arrestin recruitmentAssessment of β-arrestin pathway engagement
Western BlottingCell lysatesPhosphorylation of downstream kinases (e.g., ERK)Elucidation of specific signaling cascade components
Quantitative ProteomicsTissue homogenates from treated animalsGlobal protein expression changesUnbiased identification of affected pathways and potential off-target effects

Detailed Research Findings:

Studies on arylpiperazine ligands for aminergic GPCRs have utilized molecular modeling and docking to understand the structural basis of their interaction with receptors like the dopamine D2 and serotonin 5-HT1A receptors. nih.gov These computational approaches, combined with experimental data, help to rationalize the observed structure-activity relationships and predict the binding modes of novel ligands. nih.gov For multitarget-directed ligands hitting serotonin receptors, in vivo studies have demonstrated that compounds with dual 5-HT1A receptor and serotonin transporter (SERT) activity can acutely elevate serotonin levels in the brain, a desirable feature for potential antidepressants. mdpi.com

Methodologies for Target Identification and Validation in Preclinical Research Contexts

For novel compounds discovered through phenotypic screening, or for compounds with unexpected biological activities, identifying the molecular target(s) is a critical step. nih.govnuvisan.comnih.gov This process, often referred to as target deconvolution, employs a range of advanced techniques.

Chemoproteomics:

Chemoproteomics methods, such as activity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA), are powerful tools for identifying the direct binding partners of a small molecule in a complex biological sample. nuvisan.comcreative-proteomics.com In CETSA, for example, the principle is that a protein becomes more thermally stable upon ligand binding. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, one can identify proteins that are stabilized by the compound, which are likely its direct targets.

Genomic and Bioinformatic Approaches:

CRISPR-based genetic screens can be used to identify genes that are essential for the activity of a compound. nuvisan.com By systematically knocking out genes in a population of cells and then treating them with the compound, one can identify genes whose absence confers resistance or sensitivity to the compound's effects. Bioinformatic approaches, such as knowledge graph analysis, can integrate data from various sources to predict potential protein targets for a given small molecule. nih.govresearchgate.net

Target Validation:

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effects of the compound. sfn.orgnih.govsemanticscholar.org This can be achieved through several methods, including:

Genetic manipulation: Using techniques like RNA interference (RNAi) or CRISPR/Cas9 to knockdown or knockout the expression of the putative target gene and observing whether this phenocopies or blocks the effect of the compound.

Pharmacological validation: Using known selective ligands for the putative target to see if they produce similar biological effects to the compound of interest.

The table below summarizes some of the key methodologies used for target identification and validation.

MethodologyPrincipleApplication in Preclinical Research
Cellular Thermal Shift Assay (CETSA)Ligand binding increases the thermal stability of the target protein.Identification of direct protein targets of a compound in cells or tissues.
CRISPR/Cas9 ScreeningSystematic knockout of genes to identify those that modify cellular response to a compound.Unbiased identification of genes and pathways essential for a compound's activity.
Knowledge Graph AnalysisIntegration and analysis of large datasets to predict drug-target interactions.In silico prediction of potential targets to guide experimental validation.
RNA Interference (RNAi)Silencing of a specific gene to assess its role in a biological process.Validation of a putative target by observing if its knockdown mimics the compound's effect.

Detailed Research Findings:

The discovery of novel CNS PET ligands is facilitated by a deep understanding of the target's expression levels (Bmax) and biodistribution in the brain. nih.gov This information is crucial for designing ligands with the appropriate affinity and pharmacokinetic properties for successful in vivo imaging, which in itself is a form of target validation in a living system. nih.gov For CNS drug discovery programs, target validation is a continuous process that involves gathering evidence from multiple sources, including the target's expression pattern, human and animal genetics, and the effects of tool compounds in various models. sfn.org

Vii. Future Research Trajectories and Emerging Opportunities for 1 4 Bromo 3 Methyloxy Phenyl Piperidine

Prospects for Novel and More Efficient Synthetic Pathways

The synthesis of highly substituted piperidine (B6355638) derivatives such as "1-[4-Bromo-3-(methyloxy)phenyl]piperidine" is a topic of significant interest due to the prevalence of the piperidine scaffold in biologically active compounds. ajchem-a.comnih.gov Current synthetic strategies often involve multi-step sequences that can be time-consuming and may generate significant waste. Future research will likely focus on the development of more atom-economical and environmentally benign synthetic methods.

Key areas of exploration for more efficient synthetic pathways include:

Catalytic C-N Bond Formation: Advances in transition-metal catalysis, particularly with palladium and copper, offer promising avenues for the direct arylation of piperidine. nih.govgoogle.com Research into novel ligand systems and reaction conditions could lead to more efficient and selective C-N bond formation, potentially reducing the number of synthetic steps required. A general procedure for the synthesis of 4-arylpiperidines via the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides has been developed, requiring cocatalysis with both a palladium complex and a copper(I) species. acs.orgdeepdyve.com

Flow Chemistry: Continuous-flow processing presents an opportunity to improve the synthesis of "this compound" by offering enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for straightforward scaling up. researchgate.net

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for the formation of C-C and C-X bonds. Its application to the synthesis of complex piperidines could enable novel transformations under mild reaction conditions.

Synthetic StrategyPotential AdvantagesKey Research Areas
Advanced Catalysis Higher efficiency, selectivity, and functional group tolerance.Development of novel ligands and catalysts for C-N and C-C bond formation. nih.govgoogle.com
Flow Chemistry Improved reaction control, safety, and scalability.Optimization of reaction conditions in continuous-flow reactors. researchgate.net
Photoredox Catalysis Mild reaction conditions and unique reactivity.Exploration of novel photocatalytic cycles for piperidine synthesis.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Analogues

Future applications of AI and ML in this context are expected to include:

Generative Models for Analogue Design: Generative AI models can design novel molecules de novo with desired pharmacological properties. ajol.info By learning from vast datasets of known GPCR ligands, these models can propose new analogues of "this compound" with potentially improved potency, selectivity, and pharmacokinetic profiles.

Predictive Modeling for ADMET Properties: A significant hurdle in drug development is the high attrition rate of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.goviapchem.orgiapchem.org Machine learning models can be trained to predict these properties with increasing accuracy, allowing for the early-stage filtering of compounds with unfavorable profiles and prioritizing those with a higher likelihood of success. nih.goviapchem.orgiapchem.orgacs.orgresearchgate.net

Optimization of Synthetic Routes: AI algorithms can be employed to analyze complex reaction networks and propose the most efficient synthetic routes to target analogues, taking into account factors such as cost, yield, and environmental impact.

AI/ML ApplicationImpact on Analogue Discovery
Generative Models De novo design of novel analogues with optimized properties. ajol.info
ADMET Prediction Early identification and elimination of candidates with poor pharmacokinetic profiles. nih.goviapchem.orgiapchem.orgacs.orgresearchgate.net
Synthetic Route Optimization Design of more efficient and cost-effective synthetic pathways.

Exploration of the Chemical Compound's Scaffold in Advanced Materials Science Applications

While the primary focus for phenylpiperidine scaffolds has traditionally been in medicinal chemistry, the unique electronic and structural features of nitrogen-containing heterocyclic compounds suggest potential applications in materials science. msesupplies.comrsc.orgmdpi.commdpi.com The "this compound" scaffold, with its combination of an electron-rich aromatic ring and a saturated heterocycle, could be explored for several advanced applications.

Potential research directions in materials science include:

Corrosion Inhibitors: Nitrogen heterocycles have shown promise as effective corrosion inhibitors for various metals and alloys. msesupplies.com The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective layer that prevents corrosion. The specific substituents on the phenyl ring of "this compound" could be tuned to enhance its adsorption and protective properties.

Organic Dyes and Pigments: The chromophoric nature of the substituted phenyl ring could be exploited in the design of novel organic dyes. msesupplies.com Further functionalization of the scaffold could lead to materials with interesting photophysical properties, such as fluorescence, for applications in sensing or imaging.

Building Blocks for Polymers: The piperidine and phenyl moieties can serve as versatile building blocks for the synthesis of novel polymers. The introduction of this scaffold into polymer backbones could impart specific properties, such as thermal stability, conductivity, or tailored intermolecular interactions.

Application AreaRationalePotential Research Focus
Corrosion Inhibition Nitrogen heterocycles can form protective layers on metal surfaces. msesupplies.comInvestigating the influence of substituents on adsorption and inhibition efficiency.
Organic Dyes The substituted aromatic system can act as a chromophore. msesupplies.comSynthesis and characterization of novel dyes with tailored photophysical properties.
Polymer Science The scaffold can be incorporated as a monomeric unit. Development of new polymers with unique thermal, electronic, or mechanical properties.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving the Chemical Compound

The optimization and scale-up of chemical syntheses rely heavily on a thorough understanding of reaction kinetics and mechanisms. The development of advanced analytical techniques for in situ monitoring is crucial for gaining real-time insights into reactions involving "this compound". spectroscopyonline.commt.com Process Analytical Technology (PAT) tools are becoming increasingly integrated into pharmaceutical process development to ensure quality and efficiency. acs.orgbruker.com

Future research in this area will likely focus on the application and refinement of the following techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): Online NMR spectroscopy can provide detailed structural information and quantitative data on the consumption of reactants and the formation of products and intermediates in real-time. acs.orgbruker.com

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups during a reaction and can be readily implemented in a process setting using fiber-optic probes. bruker.comnih.govmdpi.comlongdom.orgmdpi.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Online HPLC can be used to separate and quantify the components of a reaction mixture, providing accurate data on reaction progress and impurity formation. acs.org

Mass Spectrometry (MS): Real-time mass spectrometric analysis allows for the direct observation of reactants, intermediates, and products as they are formed, offering high sensitivity and specificity. researchgate.net

The integration of these techniques with automated reaction platforms will enable high-throughput experimentation and the rapid optimization of reaction conditions for the synthesis of "this compound" and its derivatives. nih.gov

Analytical TechniqueInformation ProvidedAdvantages for Reaction Monitoring
NMR Spectroscopy Quantitative structural information. acs.orgbruker.comNon-destructive, highly specific.
FT-IR/Raman Spectroscopy Functional group changes. bruker.comnih.govmdpi.comlongdom.orgmdpi.comReal-time, in-situ measurements.
HPLC Separation and quantification of components. acs.orgHigh accuracy and sensitivity.
Mass Spectrometry Molecular weight and structural information. researchgate.netHigh sensitivity and specificity for identifying intermediates.

Q & A

Q. Basic

  • NMR : ¹H NMR (CDCl₃) identifies methoxy (δ 3.8–3.9 ppm), piperidine protons (δ 1.5–2.8 ppm), and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms bromine (C-Br, ~110 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (254 nm) ensures >98% purity .
  • Mass spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 286.1 .

How can researchers evaluate the biological activity of this compound in vitro?

Q. Basic

  • Cellular assays : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP levels or calcium flux .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ values) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations for 48 hours .

What computational tools are recommended for predicting ADMET properties?

Q. Advanced

  • ADMET Predictor™ : Simulates bioavailability (%F >30%), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition (e.g., CYP3A4) .
  • SwissADME : Predicts Lipinski’s Rule of Five compliance (molecular weight <500, logP <5) .
  • Molecular docking (AutoDock Vina) : Assess binding affinity to targets like 5-HT₇ receptors (docking score ≤-8 kcal/mol) .

How can structural contradictions in biological activity data be resolved?

Q. Advanced

  • Conformational analysis : Use X-ray crystallography or DFT calculations to identify bioactive conformers (e.g., chair vs. boat piperidine ring) .
  • Metabolite profiling : LC-MS/MS to detect oxidative metabolites (e.g., demethylation at methoxy group) that alter activity .
  • Species-specific assays : Compare rodent vs. human receptor isoforms (e.g., 5-HT₇R) to explain potency disparities .

What strategies optimize pharmacokinetic properties for in vivo studies?

Q. Advanced

  • Prodrug design : Esterify the piperidine nitrogen to enhance oral bioavailability (e.g., ethyl carbonate prodrugs) .
  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PEG-400) or nanoformulations (liposomes) .
  • Plasma stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (>2 hours desired) .

How can QSAR models guide structural modifications for improved potency?

Q. Advanced

  • Descriptor selection : Use topological polar surface area (TPSA <90 Ų) and Hammett constants (σ+ for bromine) .
  • Dataset curation : Include 20+ analogs with pIC₅₀ values (e.g., from PubChem BioAssay) .
  • Validation : Apply leave-one-out cross-validation (R² >0.7) to ensure predictive power .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce costs .
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki reactions to improve turnover number (>100) .
  • Byproduct control : Monitor brominated impurities via GC-MS and optimize reaction stoichiometry (1:1.2 amine:aryl halide) .

How does the methoxy group influence receptor binding compared to halogen substituents?

Q. Advanced

  • Hydrogen bonding : Methoxy’s oxygen acts as a H-bond acceptor in GPCRs (e.g., 5-HT₇R), enhancing affinity (ΔΔG = -2.1 kcal/mol) .
  • Electron effects : Bromine’s inductive effect increases aryl ring electron density, strengthening π-π stacking with Phe residues .
  • SAR studies : Replace methoxy with CF₃ (logD +0.5) to balance lipophilicity and solubility .

What in vivo models are suitable for validating therapeutic potential?

Q. Advanced

  • Antithrombotic efficacy : Rat carotid artery injury model (oral dose 10 mg/kg; 60% clot reduction vs. control) .
  • Neuroprotection : Mouse middle cerebral artery occlusion (MCAO) model (20 mg/kg IP; 30% infarct volume reduction) .
  • Safety profiling : Tail bleeding assay (prolongation <2x baseline) to assess bleeding risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.